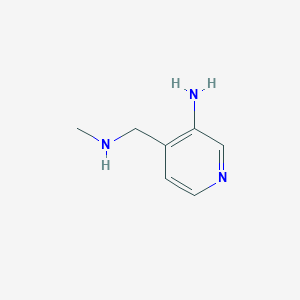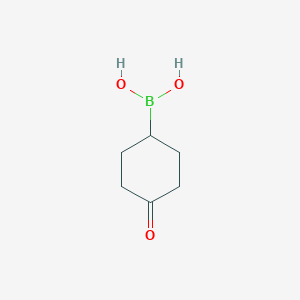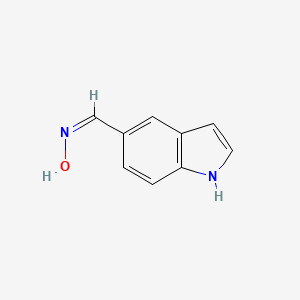
Piperazine-1,4-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine-1,4-diamine hydrochloride is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms. This compound is widely used in various fields due to its unique chemical properties and biological activities. It is commonly employed in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Piperazine-1,4-diamine hydrochloride can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also used to synthesize this compound .
Industrial Production Methods: Industrial production of this compound often involves catalytic processes. For instance, the intramolecular cyclization using aminoethylethanolamine and diethylenetriamine, and one-step intermolecular cyclization using ethylenediamine, mono-, and diethanolamine are preferred methods . These processes are highly selective and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Piperazine-1,4-diamine hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reaction conditions often involve the use of catalysts such as palladium, ruthenium, and iridium complexes . These catalysts facilitate the reactions and improve the yields of the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted piperazines, which are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Applications De Recherche Scientifique
Piperazine-1,4-diamine hydrochloride has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology, it is employed in the study of enzyme mechanisms and protein interactions. In medicine, it is a key component in the development of drugs for treating various diseases, including cancer, cardiovascular disorders, and neurological conditions . Additionally, it is used in the industry for the production of polymers, surfactants, and other materials .
Mécanisme D'action
The mechanism of action of piperazine-1,4-diamine hydrochloride involves its interaction with specific molecular targets. For instance, it acts as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors . This interaction causes hyperpolarization of nerve endings, resulting in the flaccid paralysis of certain parasites. This property makes it an effective anthelmintic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to piperazine-1,4-diamine hydrochloride include diethylenediamine and piperazidine . These compounds share structural similarities but differ in their chemical properties and biological activities.
Uniqueness: this compound is unique due to its high selectivity and efficiency in various chemical reactions. Its ability to act as a GABA receptor agonist also sets it apart from other similar compounds, making it a valuable tool in both scientific research and industrial applications.
Propriétés
Numéro CAS |
89831-16-3 |
|---|---|
Formule moléculaire |
C4H13ClN4 |
Poids moléculaire |
152.62 g/mol |
Nom IUPAC |
piperazine-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N4.ClH/c5-7-1-2-8(6)4-3-7;/h1-6H2;1H |
Clé InChI |
WVRYRXKGFUCBIH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11921647.png)
![2H-Isoxazolo[5,4-B]pyrazolo[4,3-E]pyridine](/img/structure/B11921651.png)
![3-Methyl-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11921653.png)
![1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-amine](/img/structure/B11921657.png)







